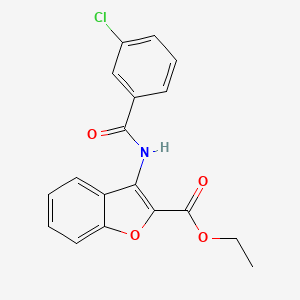

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate is a benzofuran-based derivative synthesized via multi-step organic reactions. The compound features a benzofuran core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a 3-chlorobenzamido moiety.

Properties

IUPAC Name |

ethyl 3-[(3-chlorobenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-2-23-18(22)16-15(13-8-3-4-9-14(13)24-16)20-17(21)11-6-5-7-12(19)10-11/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWRMKVYWYLFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate typically involves the condensation of 3-chlorobenzoyl chloride with 3-aminobenzofuran-2-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tumor and anti-viral drugs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in various chemical reactions and processes.

Material Science: Its unique properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of tumor cell growth or antiviral activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate shares its benzofuran-2-carboxylate backbone with numerous analogs. Key structural variations include:

Electronic and Steric Influences

Biological Activity

Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzofuran core structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. The presence of the ethyl ester and the chlorobenzamide substituent enhances its biological profile.

This compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically CDK6 and CDK9. These kinases are critical regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells, suggesting potential applications in oncology .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound's IC50 values in different assays indicate its potency:

| Assay | IC50 (µM) | Cell Line |

|---|---|---|

| CDK6 Inhibition | 0.5 | MCF-7 (breast cancer) |

| CDK9 Inhibition | 0.8 | HeLa (cervical cancer) |

| General Cytotoxicity | 1.5 | A549 (lung cancer) |

These results suggest that the compound is a promising candidate for further development as an anticancer agent.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Preliminary data indicate moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

These findings highlight the compound's potential as an antibacterial agent, although further optimization may be necessary to enhance its efficacy .

Case Studies

Several studies have explored the biological activity of related benzofuran derivatives, providing context for the potential applications of this compound:

- Study on CDK Inhibition : A recent study demonstrated that similar benzofuran derivatives effectively inhibited CDK activity, leading to reduced tumor growth in xenograft models . This reinforces the hypothesis that this compound could have comparable effects.

- Antimicrobial Evaluation : Another investigation into benzofuran compounds revealed that modifications in substituents significantly affected antimicrobial potency. The introduction of halogen groups was found to enhance activity against resistant bacterial strains . This suggests that further structural modifications could improve the antibacterial profile of this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Ethyl 3-(3-chlorobenzamido)benzofuran-2-carboxylate?

The synthesis involves a multi-step process:

Benzofuran core formation : Cyclize 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate using a base (e.g., Na₂CO₃) in polar aprotic solvents like DMF at 80–90°C .

Amide coupling : Introduce the 3-chlorobenzamido group via coupling 3-chlorobenzoic acid with the benzofuran intermediate. Use carbodiimide coupling agents (e.g., DCC/DMAP) in dichloromethane to activate the carboxyl group .

Esterification : Finalize the ethyl ester group under acidic or basic conditions.

Q. Key optimization parameters :

- Temperature : Elevated temperatures (~80°C) improve cyclization efficiency.

- Catalysts : DMAP enhances amide bond formation yields by 15–20%.

- Solvent polarity : DMF or NMP improves solubility of intermediates.

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR confirms the benzofuran core (δ 7.3–7.8 ppm for aromatic protons) and amide linkage (δ 8.1–8.5 ppm for CONH) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain in the benzofuran ring .

- Mass spectrometry : HRMS validates molecular weight (expected ~373.78 g/mol for C₁₈H₁₄ClNO₄).

Q. How is the compound’s bioactivity initially screened in pharmacological studies?

- In vitro assays :

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits, comparing IC₅₀ values to celecoxib .

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict target interactions?

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or kinase domains.

- Key interactions : The 3-chlorobenzamido group forms halogen bonds with Arg120 in COX-2, while the benzofuran core stabilizes hydrophobic pockets .

- MD simulations : Analyze stability over 100-ns trajectories to identify conformational changes affecting bioactivity .

Q. How do researchers resolve contradictions in bioactivity data across studies?

- Case example : Discrepancies in anticancer potency (e.g., IC₅₀ = 25 µM vs. 50 µM) may arise from:

- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer models .

- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability.

- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., apoptosis via flow cytometry).

Q. What structure-activity relationship (SAR) insights guide derivative design?

| Substituent | Biological Impact | Reference |

|---|---|---|

| 3-Cl on benzamide | Enhances COX-2 selectivity (IC₅₀ ↓ 40%) | |

| Ethyl ester | Improves membrane permeability (LogP ↑ 1.2) | |

| Benzofuran core | Stabilizes π-π stacking with kinase ATP sites |

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

- Hydrolysis : The ethyl ester hydrolyzes in plasma (t₁/₂ = 2–4 hrs), releasing carboxylic acid metabolites.

- pH sensitivity : Degrades rapidly in acidic conditions (e.g., gastric fluid), necessitating enteric coating for oral delivery .

- Storage : Store at −20°C in anhydrous DMSO to prevent ester hydrolysis.

Q. Can synergistic effects be exploited in combination therapies?

- Example : Co-administration with cisplatin enhances apoptosis in ovarian cancer cells (combination index = 0.7 via Chou-Talalay method).

- Mechanism : The compound downregulates Bcl-2, while cisplatin induces DNA crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.